Rivoglitazone metabolite M10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivoglitazone metabolite M10 is a derivative of rivoglitazone, a thiazolidinedione compound. Rivoglitazone is a peroxisome proliferator-activated receptor gamma agonist, primarily investigated for its potential use in the treatment of type 2 diabetes mellitus . The metabolite M10 is one of the primary metabolites formed during the metabolism of rivoglitazone in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rivoglitazone involves multiple steps, starting from the formation of the thiazolidinedione ring. The synthetic route typically includes the following steps:
Formation of the thiazolidinedione ring: This is achieved by reacting a suitable benzyl halide with thiazolidine-2,4-dione under basic conditions.
Industrial Production Methods
Industrial production of rivoglitazone and its metabolites involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: For controlled reaction conditions and scalability.
Purification: Using techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rivoglitazone metabolite M10 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves oxidation reactions catalyzed by cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: N-glucuronidation is a significant pathway where a glucuronic acid moiety is substituted onto the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: UDP-glucuronic acid is used in the presence of UDP-glucuronosyltransferase enzymes.
Major Products
The major products formed from these reactions include:
Oxidized metabolites: Such as hydroxylated derivatives.
Glucuronidated metabolites: Resulting from N-glucuronidation.
Scientific Research Applications
Rivoglitazone metabolite M10 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and reaction mechanisms of thiazolidinedione derivatives.
Biology: Investigating the role of peroxisome proliferator-activated receptor gamma agonists in cellular processes.
Medicine: Exploring the therapeutic potential of rivoglitazone and its metabolites in treating type 2 diabetes mellitus.
Industry: Developing efficient synthetic routes and production methods for thiazolidinedione derivatives
Mechanism of Action
Rivoglitazone metabolite M10 exerts its effects by acting as an agonist of peroxisome proliferator-activated receptor gamma. This receptor is involved in regulating glucose and lipid metabolism. The activation of peroxisome proliferator-activated receptor gamma leads to increased insulin sensitivity and improved glycemic control .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes mellitus.
Rosiglitazone: A thiazolidinedione with similar mechanisms of action and therapeutic applications.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns
Uniqueness
Rivoglitazone metabolite M10 is unique due to its specific metabolic pathways and the formation of distinct metabolites. Its higher potency as a peroxisome proliferator-activated receptor gamma agonist compared to other thiazolidinediones makes it a promising candidate for further research and development .
Properties
CAS No. |
299175-49-8 |
---|---|
Molecular Formula |
C20H23N3O5S |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfonylpropanamide |
InChI |
InChI=1S/C20H23N3O5S/c1-23-17-11-15(27-2)8-9-16(17)22-19(23)12-28-14-6-4-13(5-7-14)10-18(20(21)24)29(3,25)26/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24) |
InChI Key |
CFOSYNLCBUVBPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.